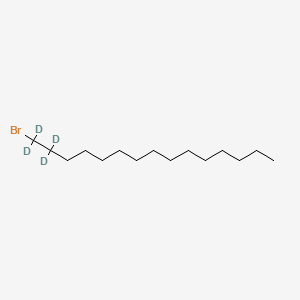

1-Bromopentadecane-1,1,2,2-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromopentadecane-1,1,2,2-d4 is a deuterated derivative of 1-bromopentadecane, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromopentadecane-1,1,2,2-d4 can be synthesized through the bromination of pentadecane-1,1,2,2-d4. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide under controlled conditions to ensure selective bromination at the terminal carbon.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions with stringent control over reaction parameters to achieve high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromopentadecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. These reactions typically occur under mild to moderate conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Reduction: The compound can be reduced to pentadecane-1,1,2,2-d4 using reducing agents such as lithium aluminum hydride.

Major Products:

Substitution Reactions: Depending on the nucleophile used, products can include pentadecane-1,1,2,2-d4 derivatives with various functional groups such as alcohols, nitriles, or azides.

Reduction Reactions: The major product is pentadecane-1,1,2,2-d4.

Applications De Recherche Scientifique

1-Bromopentadecane-1,1,2,2-d4 is utilized in various fields of scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in isotopic labeling studies to trace reaction pathways and mechanisms.

Biology: The compound is employed in studies involving lipid metabolism and membrane dynamics due to its long alkyl chain.

Medicine: It is used in the development of deuterated drugs, which often exhibit improved metabolic stability and pharmacokinetic properties.

Industry: The compound finds applications in the production of specialty chemicals and materials where isotopic labeling is required.

Mécanisme D'action

The mechanism by which 1-Bromopentadecane-1,1,2,2-d4 exerts its effects is primarily through its participation in chemical reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The deuterium atoms provide stability and enable detailed mechanistic studies through isotopic labeling.

Comparaison Avec Des Composés Similaires

1-Bromopentadecane: The non-deuterated version of the compound, used in similar applications but without the benefits of isotopic labeling.

1-Bromotetradecane: A shorter chain analog, used in studies requiring different chain lengths.

1-Bromohexadecane: A longer chain analog, offering variations in physical properties and applications.

Uniqueness: 1-Bromopentadecane-1,1,2,2-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed analytical studies. This makes it particularly valuable in research applications where isotopic effects are significant.

Activité Biologique

1-Bromopentadecane-1,1,2,2-d4, a deuterated alkyl bromide, is a compound that has garnered interest in various fields of research due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C15H31BrD4

- CAS Number : 1219798-87-4

- Molecular Weight : 295.34 g/mol

- Physical State : Liquid at room temperature

- Boiling Point : Approximately 159-160 °C .

The biological activity of 1-bromopentadecane derivatives is primarily attributed to their ability to interact with lipid membranes and proteins. The presence of bromine enhances lipophilicity, allowing these compounds to integrate into biological membranes effectively. This integration can lead to alterations in membrane fluidity and permeability .

Interaction with Biomolecules

Research indicates that 1-bromopentadecane derivatives can influence various cellular processes:

- Membrane Disruption : The compound can disrupt lipid bilayers, which may affect cell signaling and transport mechanisms.

- Enzyme Inhibition : Some studies suggest that brominated alkanes can inhibit specific enzymes by binding to their active sites or altering their conformation .

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of brominated alkanes. For example:

- Case Study 1 : A study conducted on the antimicrobial effects of various brominated compounds demonstrated that 1-bromopentadecane exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes .

Cytotoxic Effects

Research has also explored the cytotoxic effects of 1-bromopentadecane on cancer cell lines:

- Case Study 2 : In vitro studies showed that treatment with 1-bromopentadecane led to increased apoptosis in certain cancer cell lines. The compound's lipophilic nature was suggested to facilitate its uptake into cells, enhancing its cytotoxic effects .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with other similar compounds.

| Compound | CAS Number | Key Biological Activity |

|---|---|---|

| 1-Bromopentadecane | 629-72-1 | Antimicrobial activity against bacteria |

| 1-Bromohexadecane | 629-73-2 | Cytotoxic effects on cancer cell lines |

| 1-Bromodecane | 112-30-1 | Membrane disruption properties |

Research Findings and Applications

The unique properties of this compound make it a valuable compound in various research applications:

- Chemical Biology : It serves as a tool for studying lipid interactions and membrane dynamics.

- Pharmaceutical Development : Its potential as an antimicrobial agent opens avenues for developing new antibiotics.

Propriétés

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriopentadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOTZBXSNOGCIF-QZPARXMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.